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Compound of Interest

2-Chloro-5-cyclopropoxy-3-
Compound Name:
nitropyridine

cat. No.: B11805668

Executive Summary & Structural Context

Compound: 2-Chloro-5-cyclopropoxy-3-nitropyridine CAS: 1243350-30-2 Molecular
Formula: C8H7CIN203 Key Analytical Challenge: Distinguishing the correct regioisomer (3-
nitro-5-alkoxy) from the inverse (5-nitro-3-alkoxy) and validating the integrity of the cyclopropyl
ether linkage.

Quick Verification Criteria:

e Regiochemistry: The H6 proton (alpha to Nitrogen) must appear significantly upfield (< 8.4
ppm) compared to 5-nitro isomers (> 9.0 ppm).

o Cyclopropyl Integrity: Presence of a distinct multiplet at ~3.8—4.1 ppm (OCH) and high-field
multiplets at ~0.6—0.9 ppm (CH2).

e Coupling Pattern: A characteristic meta-coupling (
Hz) between the two aromatic protons (H4 and H6).

Theoretical & Comparative Analysis

To ensure scientific integrity, the expected shifts of the target are derived by analyzing the
Substituent Chemical Shift (SCS) effects on the experimentally verified scaffold 2-Chloro-3-
nitropyridine.
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Table 1: Comparative Chemical Shift Analysis (CDCI3)[1]
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Position Proton Type

Ref A: 2-Chloro-
3-nitropyridine
(Experimental)

Target: 2-ClI-5-
OCp-3-NO2
(Expected/Deri
ved)

Diagnostic
Logic

Aromatic (
H6
to N)

8.64 ppm (dd)

~8.20 - 8.35
ppm (d)

Shielded: The 5-
cyclopropoxy
group is an
electron donor
(resonance),
shielding the
ortho H6 relative

to the reference.

Aromatic (
H4
to N)

8.25 ppm (dd)

~7.80-7.95
ppm (d)

Shielded: H4 is
ortho to the new
alkoxy group,
causing an
upfield shift
despite the
deshielding 3-

nitro group.

Aromatic (
H5
to N)

7.51 ppm (dd)

-- (Substituted)

Disappearance
of this signal
confirms
substitution at
C5.

Cp-CH

Methine (Ether)

3.80 - 4.10 ppm
(m)

Diagnostic for O-
alkylation.
Downfield due to
oxygen

electronegativity.
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Characteristic

high-field
) 0.60 — 0.95 ppm
Cp-CH2 Methylene (Ring)  -- cyclopropyl

(m) signals (4H

total).

Note on Solvent Effects: In DMSO-d6, expect aromatic signals to shift slightly downfield (+0.1 to

+0.2 ppm) due to solvent polarity and hydrogen bonding interactions.

Table 2: Regioisomer Differentiation (Critical Quality
Attribute)

A common synthetic error is nitration at the wrong position or starting with a 5-nitro scaffold.

Feature Target (3-Nitro) Impurity/Isomer (5-Nitro)
> 9.0 ppm (Deshielded b
H6 Shift < 8.4 ppm pF_) ( Y
ortho-Nitro)
Coupling Meta (~2.5 Hz) Meta (~2.5 Hz)
H6 is flanked by N and OCp H6 is flanked by N and NO2

Electronic Env.
(Shielded) (Deshielded)

Structural Assighment Logic (Visualization)

The following diagram illustrates the logical flow for assigning the NMR signals and verifying
the structure based on electronic effects.
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2-Chloro-5-cyclopropoxy-3-nitropyridine

Aromatic Reg

H4 Proton H6 Proton
(Ortho to NO2, Ortho to OCp) (Alpha to N, Ortho to OCp)
Expected: ~7.9 ppm Expected: ~8.3 ppm

N

Meta-Coupling
J~25Hz

Cyclopropyl CH (-O-CH-)
~3.9 ppm (Multiplet)

OSY Correlation

Cyclopropyl CH2
~0.6-0.9 ppm (Multiplets)

Is H6 > 9.0 ppm?

WRONG ISOMER CORRECT ISOMER

(5-Nitro derivative) (3-Nitro target)

Click to download full resolution via product page

Figure 1: Logic flow for structural verification. The chemical shift of H6 is the primary
discriminator against regioisomeric impurities.

Experimental Validation Protocol

To generate the data described above, follow this standardized acquisition protocol. This
ensures resolution of the fine meta-couplings and cyclopropyl multiplets.

Step 1: Sample Preparation

» Solvent: DMSO-d6 (Preferred for solubility of nitro-pyridines) or CDCI3 (Better resolution of
cyclopropyl multiplets).

e Concentration: 5-10 mg in 0.6 mL solvent.

e Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent).
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Step 2: Acquisition Parameters (400 MHz or higher)

e Pulse Sequence: Standard 1H zg30.

Spectral Width: -2 to 12 ppm (Ensure cyclopropy! high-field region is captured).

Scans (NS): 16 or 32 (Sufficient for >98% purity).

Relaxation Delay (D1):

2.0 seconds (To allow integration of aromatic protons).

Temperature: 298 K (25°C).

Step 3: Processing & Integration

o Referencing: Set TMS to 0.00 ppm or residual DMSO pentet to 2.50 ppm.
 Integration Areas:

o Aromatic Region: Normalize H6 or H4 to 1.0.

o Cyclopropyl Methine: Should integrate to 1.0.

o Cyclopropyl Methylenes: Should integrate to 4.0 (often two multiplets of 2H each).
e Peak Picking: Manually pick peaks to resolve the meta coupling (

Hz). If the coupling is ~8 Hz, the substitution pattern is incorrect (vicinal protons).

Synthesis & Impurity Workflow

Understanding the origin of the sample helps in interpreting the NMR. The compound is
typically synthesized via

displacement of a halogen or O-alkylation.
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2-Chloro-5-cyclopropoxy-
3-nitropyridine

N-Alkylated Isomer
(Possible minor byproduct)
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Figure 2: Synthesis pathway highlighting the O-alkylation step. NMR confirms the O-alkylation

vs N-alkylation by the chemical shift of the cyclopropyl methine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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